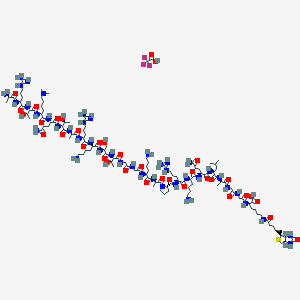

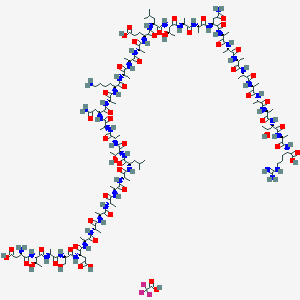

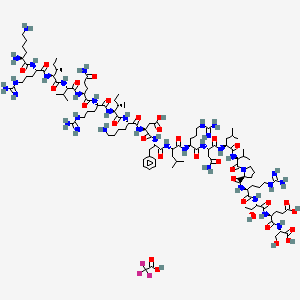

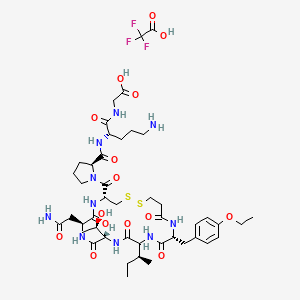

Atosiban (free acid) Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Atosiban (free acid) trifluoroacetate salt (CAS : 168102-69-0) is an impurity and degradation product of atosiban .

Synthesis Analysis

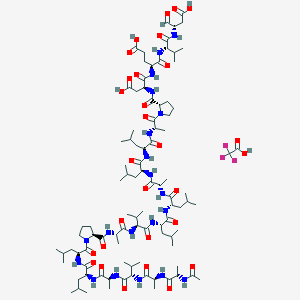

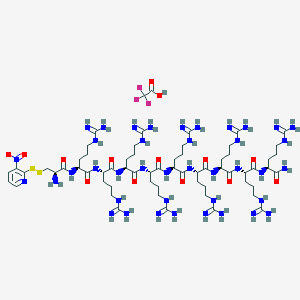

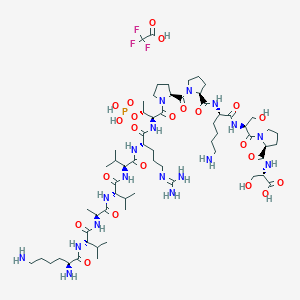

The key intermediate NH2-Ile-Thr (Bzl)-Asn-Cys (Bzl)-Pro-COOH of Atosiban was prepared from N-Boc-S-Bzl-cysteine by the stepwise lengthening of the chain according to the repetitive N, O-bis (trimethylsilyl)acetamide/ N-hydroxysuccinimide ester (BSA/NHS) strategy . This synthetic route required no chromatography purification and can be readily performed, yielding a highly pure pentapeptide compound .Molecular Structure Analysis

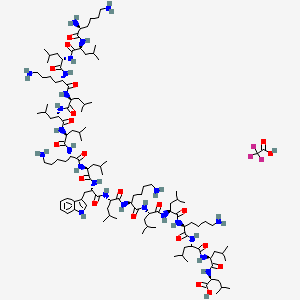

Atosiban has a molecular formula of C43H67N11O12S2. Its average mass is 994.189 Da and its monoisotopic mass is 993.441223 Da .Chemical Reactions Analysis

Atosiban’s synthesis involves a solution synthesis route, which was accomplished by the addition of three polypeptide fragments end to end . Most repetitive solution-phase methodologies used superstoichiometric amounts of a coupling reagent and activated amino acids to ensure high coupling efficiency .Physical And Chemical Properties Analysis

Atosiban has a molecular formula of C43H67N11O12S2. Its average mass is 994.189 Da and its monoisotopic mass is 993.441223 Da .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Trifluoroacetic acid (TFA), a component of Atosiban (free acid) Trifluoroacetate, has been widely used in organic synthesis as a solvent, catalyst, and reagent . It aids in many chemical transformations, including rearrangements, functional group deprotections, oxidations, reductions, condensations, hydroarylations, and trifluoromethylations .

Solvent for Atom Transfer Radical Cyclization Reactions

TFA is used as a solvent for atom transfer radical cyclization reactions . This process is crucial in the formation of cyclic compounds, which are fundamental structures in many organic compounds.

Solvent for Polymers and Polymer Processes

TFA is also used as a solvent in polymers and polymer processes . Its unique properties make it an excellent choice for these applications.

Protecting Group Removal

TFA is used in the removal of protecting groups in organic synthesis . This is a critical step in the synthesis of complex organic molecules.

Assisted Reproductive Technology

Atosiban is used in assisted reproductive technology to increase live birth rates among women who have previously experienced a single implantation failure and are scheduled for single blastocyst transfer .

Treatment of Repeated Implantation Failure (RIF)

Atosiban is being studied for its effects on IVF-ET-assisted pregnancy outcomes in women with RIF . The aim is to provide objective evidence on the application of atosiban on RIF patients who undergo IVF-ET .

Wirkmechanismus

Target of Action

Atosiban is an inhibitor of the hormones oxytocin and vasopressin . These hormones play a crucial role in the process of labor, with oxytocin being primarily responsible for inducing uterine contractions .

Mode of Action

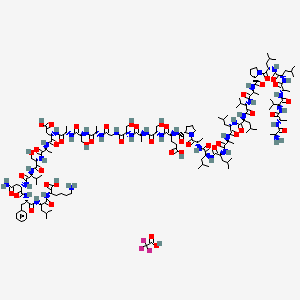

Atosiban is a synthetic peptide oxytocin antagonist . It works by binding to oxytocin receptors, thereby inhibiting the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane . This interaction results in a reduction in the frequency of uterine contractions, which helps to delay pre-term birth in adult females .

Biochemical Pathways

The primary biochemical pathway affected by Atosiban involves the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane . This action results in reduced release of intracellular, stored calcium from the sarcoplasmic reticulum of myometrial cells and reduced influx of Ca 2+ from the extracellular space through voltage-gated channels . In addition, Atosiban suppresses oxytocin-mediated release of PGE and PGF from the decidua .

Pharmacokinetics

The pharmacokinetics of Atosiban in humans have been studied, with findings indicating that the total body clearance of Atosiban is approximately 0.623 ± 0.099 L/h/kg, and the half-life is around 16.2 ± 2.4 minutes . This suggests that Atosiban is rapidly cleared from the body, which is an important consideration in terms of its bioavailability and therapeutic efficacy.

Result of Action

The primary result of Atosiban’s action is the reduction in the frequency of uterine contractions, which helps to delay pre-term birth in adult females . By inhibiting the action of oxytocin and vasopressin, Atosiban induces uterine quiescence, effectively halting premature labor .

Action Environment

Trifluoroacetic acid, the free acid form of Atosiban, is highly soluble and has been detected in various environmental settings, including rain, fog, and water bodies . This suggests that environmental factors such as pH and the presence of water can influence the action, efficacy, and stability of Atosiban. More research is needed to fully understand the impact of environmental factors on the action of atosiban .

Eigenschaften

IUPAC Name |

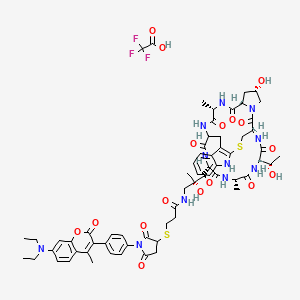

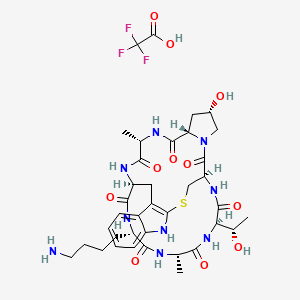

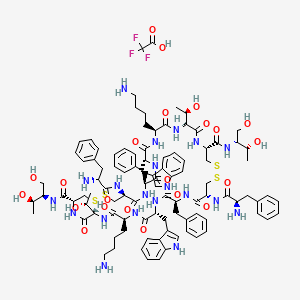

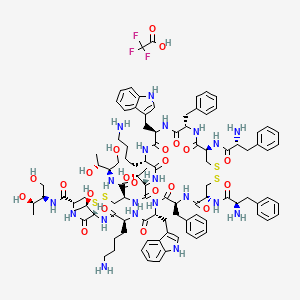

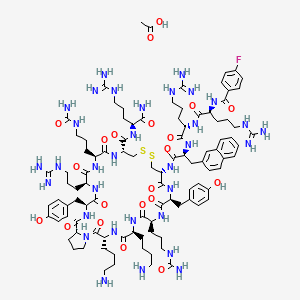

2-[[(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N10O13S2.C2HF3O2/c1-5-23(3)35-41(63)52-36(24(4)54)42(64)49-29(20-32(45)55)38(60)50-30(43(65)53-17-8-10-31(53)40(62)48-27(9-7-16-44)37(59)46-21-34(57)58)22-68-67-18-15-33(56)47-28(39(61)51-35)19-25-11-13-26(14-12-25)66-6-2;3-2(4,5)1(6)7/h11-14,23-24,27-31,35-36,54H,5-10,15-22,44H2,1-4H3,(H2,45,55)(H,46,59)(H,47,56)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)(H,57,58);(H,6,7)/t23-,24+,27-,28+,29-,30-,31-,35?,36-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDVZIVGNINVNA-XULXJPONSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)O)CC(=O)N)C(C)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)O)CC(=O)N)[C@@H](C)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H67F3N10O15S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1109.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atosiban (free acid) Trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.